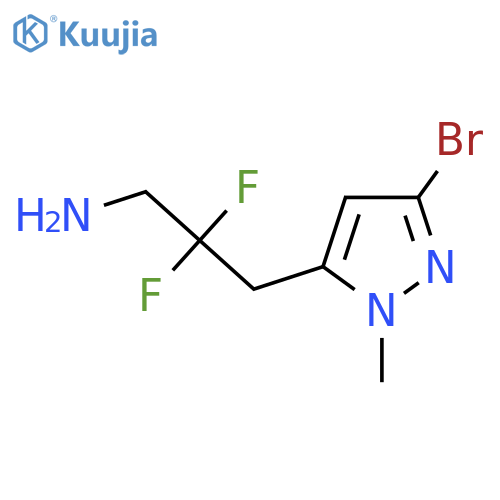

Cas no 2228669-00-7 (3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine)

2228669-00-7 structure

商品名:3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine

- 2228669-00-7

- EN300-1972983

-

- インチ: 1S/C7H10BrF2N3/c1-13-5(2-6(8)12-13)3-7(9,10)4-11/h2H,3-4,11H2,1H3

- InChIKey: WSOBJIRPAODXNZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(CC(CN)(F)F)N(C)N=1

計算された属性

- せいみつぶんしりょう: 253.00262g/mol

- どういたいしつりょう: 253.00262g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1972983-5.0g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 5g |

$7178.0 | 2023-05-31 | ||

| Enamine | EN300-1972983-0.05g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 0.05g |

$2079.0 | 2023-09-16 | ||

| Enamine | EN300-1972983-10g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 10g |

$10643.0 | 2023-09-16 | ||

| Enamine | EN300-1972983-0.5g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 0.5g |

$2376.0 | 2023-09-16 | ||

| Enamine | EN300-1972983-2.5g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 2.5g |

$4851.0 | 2023-09-16 | ||

| Enamine | EN300-1972983-1g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 1g |

$2475.0 | 2023-09-16 | ||

| Enamine | EN300-1972983-5g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 5g |

$7178.0 | 2023-09-16 | ||

| Enamine | EN300-1972983-10.0g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 10g |

$10643.0 | 2023-05-31 | ||

| Enamine | EN300-1972983-1.0g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 1g |

$2475.0 | 2023-05-31 | ||

| Enamine | EN300-1972983-0.1g |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |

2228669-00-7 | 0.1g |

$2178.0 | 2023-09-16 |

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

2228669-00-7 (3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2230780-65-9(IL-17A antagonist 3)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量